4-Amino-3-bromobenzaldehyde
Description
Significance in Contemporary Organic Chemistry Research
The importance of 4-Amino-3-bromobenzaldehyde in modern organic chemistry lies in the reactivity of its functional groups. The aldehyde group readily participates in condensation reactions, while the amino group and the bromine atom allow for a variety of substitution and cross-coupling reactions. This multi-functional nature enables chemists to construct complex molecular architectures from a relatively simple starting material.
The strategic placement of the amino and bromo substituents on the benzaldehyde (B42025) ring influences the electronic properties and reactivity of the molecule. This substitution pattern is crucial for the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.
Overview of its Role as a Key Synthetic Intermediate for Complex Molecules
This compound serves as a pivotal intermediate in the synthesis of a wide array of complex molecules. Its utility is demonstrated in the construction of quinoline (B57606) and isoquinoline (B145761) systems, which are core structures in many biologically active compounds. For instance, it has been employed in the Friedländer annulation, a classic method for quinoline synthesis, by reacting it with compounds containing a reactive methylene (B1212753) group. researchgate.netacs.org Specifically, it has been used in the synthesis of 3-amino-7-bromoquinoline derivatives.
The presence of the bromine atom is particularly advantageous as it provides a handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.net This allows for the introduction of diverse substituents, leading to the generation of large libraries of compounds for drug discovery and other applications. For example, it has been used as a starting material in the synthesis of aminomethylisoquinoline compounds. guidechem.com
Below is a table summarizing some key reactions involving this compound:
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Friedländer Annulation | β-ketoesters, acid catalysis | Substituted Quinolines | acs.org |
| Schiff Base Formation | Primary amines | Imines | guidechem.comresearchgate.net |
| Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl compounds | researchgate.net |
| Heck Coupling | Alkenes, Pd catalyst | Substituted Alkenes | researchgate.net |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl Alkynes | researchgate.net |
Research Landscape and Emerging Areas for Aminobromobenzaldehyde Derivatives
The research landscape for derivatives of aminobromobenzaldehydes is expanding, with a significant focus on medicinal chemistry. Derivatives of this compound are being explored for their potential as antimicrobial and anticancer agents. ijsred.com The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties.
Emerging research areas include the development of novel materials with specific optical or electronic properties. The conjugated systems that can be built from this scaffold are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, from bromobenzaldehyde derivatives highlights the ongoing search for new therapeutic agents. ijsred.com
Furthermore, the development of efficient and environmentally friendly synthetic methods for the preparation and modification of this compound and its derivatives remains an active area of investigation. This includes the use of novel catalytic systems and multicomponent reactions to streamline synthetic pathways. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-bromobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYVHVNHYBESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448040 | |
| Record name | 4-Amino-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42580-44-9 | |
| Record name | 4-Amino-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Amino 3 Bromobenzaldehyde
Established Synthetic Pathways to Halogenated Aminobenzaldehydes
The synthesis of halogenated aminobenzaldehydes like 4-Amino-3-bromobenzaldehyde typically involves multi-step sequences. These routes are designed to manage the electronic and steric influences of the aldehyde, amino, and bromo groups to achieve the desired 1,3,4-substitution pattern.
Direct Synthesis Approaches to this compound
Direct synthesis of this compound in a single step from a simple precursor like benzaldehyde (B42025) is generally not feasible. Such an approach would lack the necessary regiocontrol to install the three different substituents in their specific locations. The simultaneous introduction of an amino, bromo, and formyl group with the correct orientation is a significant challenge in synthetic chemistry. Therefore, multi-step pathways are the preferred and more practical methods for its preparation.
Multi-step Reaction Sequences Involving Aromatic Precursors and Functional Group Interconversions
Multi-step syntheses are fundamental for constructing specifically substituted aromatic compounds. The order of reactions is critical, as existing substituents on the benzene (B151609) ring direct the position of incoming groups. libretexts.org
This synthetic strategy is not a viable pathway to this compound. The logical precursor, 4-nitro-3-bromobenzaldehyde, would first require the bromination of 4-nitrobenzaldehyde. However, the nitro group is a strong deactivating group and a meta-director, while the aldehyde group is also deactivating and meta-directing. This would direct bromination to the 2-position relative to the aldehyde, not the desired 3-position.
An alternative starting point, 3-bromo-4-nitrobenzaldehyde, upon reduction of the nitro group, would yield the target compound. The synthesis of this precursor would face its own regioselectivity challenges.
A more plausible route involves the direct bromination of 4-aminobenzaldehyde. In this scenario, the starting material already possesses the required amino and aldehyde groups in a para relationship. The key step is the selective introduction of a bromine atom at the 3-position.
The directing effects of the substituents are crucial here. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. The aldehyde group (-CHO) is a deactivating group and a meta-director. The strong activating effect of the amino group dominates the reaction, directing the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the aldehyde group, bromination occurs at one of the ortho positions, which corresponds to the 3-position of the benzaldehyde ring.
Table 1: Synthetic Route via Bromination of 4-Aminobenzaldehyde
| Step | Starting Material | Reagent(s) | Product |
| 1 | 4-Aminobenzaldehyde | Bromine (Br₂) in a suitable solvent (e.g., acetic acid) | This compound |
This method is advantageous as it builds upon a commercially available precursor and uses the inherent directing properties of the amino group to achieve the desired regiochemistry.
An effective and commonly employed strategy begins with 4-bromobenzaldehyde (B125591). This pathway involves introducing a nitro group and subsequently reducing it to an amino group.
Nitration of 4-Bromobenzaldehyde : The first step is the electrophilic nitration of 4-bromobenzaldehyde. The aldehyde group is a meta-director, while the bromine atom is an ortho-, para-director. Both substituents direct the incoming nitro group to the position meta to the aldehyde and ortho to the bromine, which is the 3-position. This reaction typically uses a mixture of nitric acid and sulfuric acid.
Reduction of 4-Bromo-3-nitrobenzaldehyde (B60800) : The resulting 4-bromo-3-nitrobenzaldehyde is then subjected to a reduction reaction. The nitro group is selectively reduced to an amino group, yielding the final product, this compound. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation. The reduction of nitro compounds to amines is a fundamental and widely used transformation in organic synthesis. beilstein-journals.org
Table 2: Synthetic Route via Derivatization of 4-Bromobenzaldehyde
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | 4-Bromobenzaldehyde | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Bromo-3-nitrobenzaldehyde |
| 2 | 4-Bromo-3-nitrobenzaldehyde | Tin(II) chloride (SnCl₂), Hydrochloric Acid (HCl) | This compound |
This multi-step approach provides excellent control over the substitution pattern, making it a reliable method for preparing this compound.
Novel and Green Synthesis Approaches
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes. While specific "green" methods for this compound are not extensively documented, principles of green chemistry can be applied to the established synthetic steps.
For instance, the reduction of the nitro group can be performed under continuous-flow conditions, which can offer better reaction control, improved safety, and higher yields in shorter reaction times. beilstein-journals.org Another area of development is the use of heterogeneous catalysts that can be easily recovered and reused. For example, magnetically recyclable bionanocatalysts have been developed for various organic transformations, offering a greener alternative to traditional homogeneous catalysts. nih.gov The application of such novel catalytic systems to the key reaction steps—nitration, bromination, and nitro reduction—could lead to more sustainable synthetic routes for this compound and related compounds.
Catalytic Synthesis Routes (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed reactions are a cornerstone in the synthesis of substituted aromatic compounds, offering high efficiency and selectivity. These methods are particularly relevant for creating the carbon-carbon and carbon-nitrogen bonds often required for intermediates like this compound.
One of the key strategies involves the palladium-catalyzed amination of aryl halides. Research has shown that palladium complexes can effectively catalyze the reaction between an aryl bromide and an amine source. For instance, the amination of 3-bromo-4-fluoro-acetophenone has been studied, demonstrating that the palladium-catalyzed amination can predominate over other potential reactions, such as nucleophilic substitution of the fluorine atom researchgate.net. This selectivity is crucial when dealing with multi-functionalized aromatic rings.
Palladium catalysts, often supported by specific ligands like (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂, have proven effective for the amination of a wide range of aryl halides, including chlorides, bromides, and triflates researchgate.net. These catalyst systems can achieve high turnover numbers, making them suitable for efficient synthesis researchgate.net.
Furthermore, palladium-catalyzed C-H activation and functionalization represent an advanced approach. This method allows for the direct introduction of functional groups at specific positions on the aromatic ring, guided by a directing group. For example, imine-directed palladium-catalyzed C(sp²)–H functionalization of aryl amines has been developed to synthesize complex heterocyclic structures nih.gov. Such strategies could be adapted for the synthesis of this compound by carefully selecting the starting materials and directing groups to achieve the desired substitution pattern.
Table 1: Examples of Palladium-Catalyzed Reactions in Aryl Amine Synthesis
| Reaction Type | Catalyst/Ligand System | Substrate Example | Key Feature |
|---|---|---|---|
| Amination of Aryl Halide | Pd/P(t-Bu)₃ | N-(hetero)aryl halides | High activity and selectivity for unprotected piperazine (B1678402) researchgate.net. |
| Room-Temperature Amination | Pd / (o-biphenyl)P(t-Bu)₂ | Aryl chlorides, bromides | Effective for a wide variety of substrates at ambient temperature researchgate.net. |
| C(sp²)–H Activation | Palladium catalyst with vinylacetic acid | Aryl amines | Overcomes strained intermediates in ortho-C-H activation nih.gov. |
Environmentally Benign Methodologies and Solvent Selection
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical intermediates. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency. For a compound like this compound, this involves careful selection of solvents and reagents.
The use of ionic liquids is one approach to creating greener chemical processes spectrochem.in. These salts, which are liquid at low temperatures, can serve as non-volatile and often recyclable solvents, replacing traditional volatile organic compounds (VOCs). Their unique properties can also enhance reaction rates and selectivity.
Solvent choice is critical in traditional synthesis as well. For instance, in the bromination of benzaldehyde derivatives, solvents like 1,2-dichloroethane (B1671644) have been used google.com. However, research into greener alternatives is ongoing. The recovery and regeneration of such solvents are key considerations in industrial processes to minimize environmental impact. A patented method for producing 3-bromobenzaldehyde (B42254) describes recovering the 1,2-dichloroethane solvent and regenerating it by reacting it with chlorine, which also regenerates bromine for subsequent reactions, thereby reducing waste google.com.
The development of catalytic systems that operate in water or other environmentally benign solvents is a major goal. While specific examples for this compound are not detailed in the provided context, the broader trend in organic synthesis is to move away from chlorinated hydrocarbons and other hazardous solvents.
Regioselectivity and Yield Optimization in Synthesis Protocols
Achieving the correct arrangement of substituents on the benzene ring (regioselectivity) is a primary challenge in the synthesis of this compound. The directing effects of the functional groups already present on the ring play a crucial role in determining the position of incoming groups.
For example, starting with a para-substituted aminobenzaldehyde, the amino group is an ortho-, para-director. To introduce a bromine atom at the 3-position (ortho to the amino group and meta to the aldehyde), the strong activating and directing effect of the amino group must be controlled. This might involve using a protecting group for the amine to modulate its directing strength.
In a different approach, a Friedländer condensation reaction has been used to synthesize a related complex molecule, 2-amino-3-(benzyloxy)-4-bromobenzaldehyde acs.org. This demonstrates how multi-step syntheses can be designed to build up the desired substitution pattern with high regiocontrol.
Yield optimization is achieved by systematically adjusting reaction parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry. For instance, in the synthesis of 3-bromobenzaldehyde, the molar ratio of the Lewis acid catalyst (e.g., aluminum chloride) to the benzaldehyde reactant was found to be critical. A molar ratio of 1.1 moles of catalyst resulted in less than 5% conversion after 4 hours, whereas increasing the ratio to 1.2 moles boosted the conversion to about 70% google.com.
Table 2: Factors Influencing Yield and Regioselectivity
| Factor | Influence | Example |
|---|---|---|
| Catalyst Molar Ratio | Affects reaction conversion and rate. | Increasing AlCl₃ from 1.1 to 1.2 moles significantly increased the conversion of benzaldehyde to 3-bromobenzaldehyde google.com. |
| Directing Groups | Determines the position of electrophilic substitution. | The amino group is a strong ortho-, para-director, influencing the position of bromination. |
| Protecting Groups | Modulates the electronic properties and directing effects of functional groups. | Can be used to achieve desired regioselectivity in multi-step syntheses. |
Scale-up and Industrial Synthesis Research Considerations
Transitioning a synthetic protocol from a laboratory scale to industrial production introduces a new set of challenges. For fine chemicals like this compound, which are often used as intermediates in the pharmaceutical or agrochemical industries, consistent quality, cost-effectiveness, and safety are paramount guidechem.com.
Currently, large-scale industrial production of similar compounds like 4-bromobenzaldehyde in some regions is limited, necessitating importation guidechem.com. The development of robust and scalable domestic production methods is therefore an area of active research. Methods like the electrooxidation of p-bromotoluene have been explored, but challenges such as high energy consumption and wastewater treatment can hinder large-scale implementation guidechem.com.
Alternative industrial methods for related compounds include:
Brominated hydrolysis of p-bromotoluene guidechem.com.
Oxidation of p-bromotoluene using manganese trioxide guidechem.com.
Reaction of benzaldehyde with bromine in the presence of a Lewis acid catalyst google.comgoogle.com.
Chemical Reactivity and Mechanistic Studies of 4 Amino 3 Bromobenzaldehyde
Aldehyde-Functional Group Reactivity
The aldehyde group is a primary site for nucleophilic addition and condensation reactions, making it a versatile handle for synthesizing a wide array of more complex molecules.
Condensation Reactions with Amines (Schiff Base Formation)
One of the most characteristic reactions of the aldehyde group in 4-Amino-3-bromobenzaldehyde is its condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond.
The general procedure for synthesizing Schiff bases from aromatic aldehydes involves reacting the aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol. asianpubs.orgsemanticscholar.org Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the dehydration step. asianpubs.orgijmcmed.org The reaction mixture is typically heated under reflux for several hours. asianpubs.org The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization. asianpubs.orgsemanticscholar.org
This methodology is applicable to a wide range of primary amines, including aliphatic and aromatic amines, amino acids, and other amino-functionalized molecules, leading to a diverse library of Schiff base derivatives. semanticscholar.orgresearchgate.net
Table 1: Examples of Schiff Base Formation Conditions This table is illustrative of general conditions and not specific to this compound due to a lack of specific examples in the provided search results.
| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Conditions |
| Aromatic Aldehyde | Primary Amine | Ethanol | Glacial Acetic Acid | Reflux, 5-6 hours |
| 3-Nitrobenzaldehyde | 4-Aminobenzoic acid | Acetonitrile (B52724) | Glacial Acetic Acid | Stirred at RT, 24 hours |
| 4-Bromobenzaldehyde (B125591) | 4-Aminophenol | N/A | N/A | Condensation Reaction |
| Aldehydes/Ketones | Primary Amines | N/A | Acidic or Basic | General Method |
Data compiled from multiple sources illustrating common synthesis conditions. asianpubs.orgijmcmed.orgresearchgate.net
Reactions with Carbonyl Compounds (e.g., Acetophenones, Ureas)
The aldehyde functionality of this compound can react with compounds containing active methylene (B1212753) groups, such as acetophenones, in base-catalyzed aldol-type condensation reactions (specifically, the Claisen-Schmidt condensation). This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. The mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by a base (like sodium hydroxide) to form an enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. quora.com Subsequent dehydration yields the stable conjugated chalcone (B49325) structure.
Furthermore, this compound is a potential substrate for multicomponent reactions, such as the Biginelli reaction, with β-dicarbonyl compounds and urea (B33335) or thiourea. Research on the analogous 4-bromobenzaldehyde shows its successful condensation with urea and various acetophenones to yield substituted pyrimidin-2-ones or more complex fused heterocyclic systems like hexahydropyrimido[4,5-d]pyrimidin-2,7-diones. researchgate.net The specific product depends on the reaction conditions and the nature of the acetophenone substituent. researchgate.net These reactions highlight the utility of the aldehyde group in constructing complex heterocyclic scaffolds.
Urea derivatives themselves are synthesized through various methods, including the reaction of amines with isocyanates, which can be generated from phosgene (B1210022) or its equivalents. nih.govorganic-chemistry.org The reaction of this compound with urea would likely follow a pathway involving initial Schiff base formation followed by cyclization.
Vilsmeier-Haack Reaction and Wittig Reaction Applications
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgtcichemicals.comorganic-chemistry.org The reaction utilizes a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org This reagent then attacks the electron-rich aromatic ring. Given that anilines are excellent substrates for this reaction, this compound is more likely to be a product of a Vilsmeier-Haack reaction starting from 2-bromoaniline, rather than a reactant for further formylation. wikipedia.org The presence of the activating amino group directs the formylation, and its position would influence where the new aldehyde group is introduced.
The Wittig reaction provides a highly versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The aldehyde group of this compound can readily participate in this reaction. The process involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct (typically triphenylphosphine (B44618) oxide). masterorganicchemistry.com This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity. A solvent-free Wittig reaction has been demonstrated using 4-bromobenzaldehyde, highlighting green chemistry approaches to this transformation. gctlc.org
Amino-Group Mediated Transformations
The nucleophilic amino group offers another reactive center in the molecule, enabling a range of substitution and cyclization reactions.
Nucleophilic Reactions at the Amino Functionality
The primary amino group in this compound is nucleophilic and can react with a variety of electrophiles. Standard transformations for aromatic amines, such as acylation and alkylation, are applicable. For instance, the amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.
Similarly, the amino group can undergo N-alkylation with alkyl halides, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, where the amino group first condenses with another aldehyde or ketone to form an imine that is subsequently reduced, offers a more controlled method for synthesizing secondary or tertiary amines.
Cyclization Reactions involving the Amino Group
The strategic placement of the amino, bromo, and aldehyde groups on the aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The amino group can act as an internal nucleophile in cyclization reactions.
For example, after conversion of the aldehyde to a different functional group or modification of the amino group to an amide, intramolecular cyclization can be induced. Palladium-catalyzed intramolecular reactions, such as the aza-Wacker-type cyclization, are powerful tools for constructing nitrogen-containing heterocycles. nih.gov Derivatives of this compound could potentially be designed to undergo such transformations. For instance, if the aldehyde is converted to an appropriate alkene-containing side chain, an intramolecular amidopalladation could lead to the formation of fused ring systems.
Furthermore, the ortho-relationship between the amino and bromo groups is particularly significant for transition-metal-catalyzed cyclization reactions. This arrangement is ideal for reactions involving oxidative addition into the carbon-bromine bond, followed by intramolecular coupling with the nitrogen nucleophile to form five- or six-membered heterocyclic rings. Such strategies are fundamental in modern heterocyclic synthesis. nih.govamazonaws.comaablocks.com Studies on related 4-amino-1,2,4-triazoles have shown that the amino group can participate in intramolecular cyclizations to form fused thiadiazine and thiadiazole ring systems. pleiades.online
Bromine-Mediated Transformations
The presence of a bromine atom on the aromatic ring is a pivotal feature of this compound, enabling a variety of synthetic manipulations. This halogen serves as a versatile handle for introducing molecular complexity through substitution and cross-coupling reactions.
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.orgchemistrysteps.com In this reaction, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The SNAr mechanism is distinct from SN1 and SN2 reactions, proceeding via an addition-elimination pathway. chemistrysteps.comlibretexts.orgyoutube.com This involves the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.comlibretexts.orglibretexts.org
For an efficient SNAr reaction to occur, the presence of electron-withdrawing groups positioned ortho or para to the leaving group is generally required to stabilize the negatively charged intermediate. libretexts.orglibretexts.org While the amino group in this compound is an activating group, the aldehyde group is a deactivating group, making the ring less susceptible to nucleophilic attack compared to compounds with strongly deactivating groups like nitro groups. However, under specific conditions with highly reactive nucleophiles, substitution reactions can still be achieved.
A related process, vicarious nucleophilic substitution (VNS), allows for the formal substitution of hydrogen atoms on an aromatic ring by a nucleophile. This reaction typically requires the presence of a nitro group and is a powerful tool for the C-H functionalization of aromatic systems.
The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Notable examples include the Suzuki, Heck, and Sonogashira reactions.
The Sonogashira reaction, specifically, is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While direct studies on this compound might be limited in widely available literature, the reactivity of similar bromobenzaldehyde derivatives provides significant insight. For instance, 4-bromobenzaldehyde readily participates in Sonogashira coupling with trimethylsilylacetylene. wikipedia.org
Recent advancements in Sonogashira methodology have focused on developing milder and more environmentally friendly reaction conditions. Studies have demonstrated successful couplings in aqueous media at room temperature, expanding the reaction's applicability to sensitive substrates. nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency.
Table 1: Examples of Sonogashira Reactions with Bromobenzaldehyde Analogs
| Aryl Halide | Alkyne | Catalyst System | Solvent | Conditions | Product | Reference |
| 4-Bromobenzaldehyde | Trimethylsilylacetylene | Not Specified | Not Specified | Not Specified | 4-((trimethylsilyl)ethynyl)benzaldehyde | wikipedia.org |
| Dibromoanthracene | Various Arylacetylenes | Pd(CH₃CN)₂Cl₂ + cataCXium A | 2-Me-THF | Room Temperature | Tetraalkynylated Anthracenes | nih.gov |
| 5-Bromide-2'-Deoxyuridine | Fluorescent Dye-alkynes | K₂PdCl₄, S-Phos | EtOH/H₂O | 37 °C, Ar | Fluorescently Labeled BrdU | researchgate.net |
Intramolecular Cyclization and Annulation Studies for Novel Ring Systems
The strategic placement of the amino, bromo, and aldehyde functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic ring systems through intramolecular cyclization and annulation reactions. These reactions are crucial for constructing complex molecular architectures found in many biologically active compounds and materials.
For instance, the aldehyde and amino groups can participate in condensation reactions with appropriate reagents to form quinoline (B57606) and isoquinoline (B145761) frameworks, which are core structures in numerous pharmaceuticals. One classic method is the Friedländer annulation, where an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene group to yield a quinoline.
Furthermore, the bromine atom can be utilized in subsequent steps to facilitate further cyclizations or to introduce additional functional groups, thereby increasing the diversity of the synthesized heterocyclic library. The development of novel annulation strategies involving derivatives of this compound is an active area of research, aiming to access new and complex ring systems with potential applications in medicinal chemistry and materials science.
Mechanistic Investigations of Key Transformations
Understanding the underlying mechanisms of the chemical transformations involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes.
For example, in nucleophilic aromatic substitution reactions, computational studies can help to understand the stability of the Meisenheimer complex and the factors that influence the rate-determining step. Similarly, for cross-coupling reactions, computational models can shed light on the intricate catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By understanding these fundamental aspects, chemists can rationally design more efficient catalysts and reaction conditions.
The choice of solvent and catalyst plays a critical role in directing the outcome and efficiency of chemical reactions involving this compound.
Solvent Effects: The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents are often preferred as they can solvate the charged intermediates, thereby lowering the activation energy. In contrast, for some cross-coupling reactions, a mixture of solvents may be necessary to ensure the solubility of all reaction components. The use of "green" solvents, such as water or bio-derived solvents, is also an area of increasing interest to minimize the environmental impact of chemical processes. nih.gov
Catalyst Effects: The catalyst is at the heart of many transformations involving this compound, particularly in cross-coupling reactions. The nature of the metal center (e.g., palladium, copper) and the ligands coordinated to it can dramatically affect the catalyst's activity, stability, and selectivity. For example, in the Sonogashira reaction, the choice of palladium precursor and phosphine ligand can influence the rate of the catalytic cycle and the tolerance to various functional groups. The development of highly active and robust catalyst systems that can operate under mild conditions and with low catalyst loadings is a major focus of contemporary research.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 3 Bromobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Amino-3-bromobenzaldehyde, ¹H and ¹³C NMR studies, complemented by two-dimensional techniques, offer a complete picture of the proton and carbon environments and their connectivity.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the amine protons. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the amino group (NH₂) would likely be observed as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. Based on the analysis of related substituted benzaldehydes, the proton ortho to the aldehyde group (H-6) is expected to be the most deshielded of the aromatic protons. The proton between the amino and bromo substituents (H-2) will also experience a unique electronic environment. The proton ortho to the amino group (H-5) will likely be the most shielded.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The aromatic carbons will appear in the δ 110-160 ppm region. The carbon atom attached to the bromine (C-3) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-4) will be significantly shielded, appearing at a more upfield chemical shift. The remaining aromatic carbons (C-1, C-2, C-5, and C-6) will have distinct chemical shifts determined by the cumulative electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | 9.5 - 10.5 | 190 - 200 |
| NH₂ | Variable (broad) | - |
| C-1 | - | 130 - 135 |
| C-2 | 7.8 - 8.2 | 135 - 140 |
| C-3 | - | 110 - 115 |
| C-4 | - | 150 - 155 |
| C-5 | 6.8 - 7.2 | 115 - 120 |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional NMR techniques are employed.
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would show cross-peaks connecting the signals of H-2, H-5, and H-6 in the ¹H NMR spectrum to their corresponding carbon signals (C-2, C-5, and C-6) in the ¹³C NMR spectrum. This allows for the definitive assignment of the protonated aromatic carbons.
The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aldehyde proton (CHO) would show a correlation to the C-1 carbon. The aromatic protons would exhibit correlations to neighboring carbons, confirming the substitution pattern. For example, H-2 would be expected to show correlations to C-1, C-3, and C-4, while H-6 would correlate with C-1, C-5, and the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the aromatic ring.
The N-H stretching vibrations of the primary amino group are expected to produce two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration (scissoring) is anticipated to be observed around 1600-1650 cm⁻¹.
Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations will produce a pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is characteristic of the substitution pattern of the benzene ring. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak |
| Aldehyde C-H Stretch | 2700 - 2900 | Weak (often two bands) |
| C=O Stretch (Aldehyde) | 1680 - 1715 | Strong |
| N-H Bend | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, FT-Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. The C=C stretching vibrations of the benzene ring are expected to be prominent. The C-Br stretching vibration should also be observable and can help to confirm the presence of the bromine substituent. The C=O stretch of the aldehyde is typically weaker in the Raman spectrum compared to the IR spectrum. The N-H stretching and bending vibrations are generally weak in Raman spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The this compound molecule contains a benzene ring substituted with an aldehyde group (a chromophore) and an amino group (an auxochrome), which are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.
The spectrum is anticipated to show two main absorption bands. The first, at a shorter wavelength (likely below 250 nm), can be attributed to the π → π* transition of the aromatic system. The second band, at a longer wavelength (likely in the 280-350 nm range), is expected to be due to the n → π* transition of the carbonyl group, as well as contributions from charge transfer transitions involving the amino group and the aromatic ring. The presence of the amino group, an electron-donating auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzaldehyde (B42025). The bromine atom is also expected to have a slight bathochromic effect.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* | < 250 |
Note: The exact absorption maxima and molar absorptivities are dependent on the solvent used for the measurement.
Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Weight Confirmation and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools for the analysis of this compound. These techniques provide crucial information regarding the compound's molecular weight and structural integrity, and offer insights into its fragmentation pathways under ionization.
The primary objective of mass spectrometry in this context is the confirmation of the molecular weight. The molecular formula for this compound is C₇H₆BrNO. nih.gov The calculated monoisotopic mass is 198.96328 Da, and the average molecular weight is approximately 200.03 g/mol . nih.gov In a typical mass spectrum, the presence of the molecular ion peak (M⁺) is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), elucidates the structure of the compound. While specific experimental fragmentation data for this compound is not detailed in the available literature, a probable fragmentation pattern can be postulated based on its functional groups. Common fragmentation pathways for aromatic aldehydes include:
Loss of the formyl radical (-CHO): This would result in a fragment ion corresponding to the aromatic ring with the amino and bromo substituents.
Decarbonylation (loss of CO): A key fragmentation for benzaldehydes, leading to a phenyl cation derivative.
Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond.
The table below summarizes the expected key ions in the mass spectrum of this compound.
| Ion Description | Proposed Formula | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |
| Molecular Ion | [C₇H₆BrNO]⁺ | 198.96 | 200.96 |
| Loss of H | [C₇H₅BrNO]⁺ | 197.95 | 199.95 |
| Loss of CO | [C₆H₆BrN]⁺ | 170.97 | 172.97 |
| Loss of CHO | [C₆H₅BrN]⁺ | 169.96 | 171.96 |
| Loss of Br | [C₇H₆NO]⁺ | 120.04 | - |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction
While a specific single-crystal structure determination for this compound is not publicly available, analysis of the closely related compound, 4-bromobenzaldehyde (B125591), provides a strong basis for understanding the expected structural features. A study on 4-bromobenzaldehyde revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net For this compound, one would expect the fundamental benzaldehyde structure to be planar. The key structural parameters to be determined would include the C-Br, C-N, and C=O bond lengths and the bond angles around the aromatic ring. The presence of the amino group (-NH₂) would likely introduce significant intermolecular hydrogen bonding between the amino hydrogens and the aldehydic oxygen or the nitrogen of an adjacent molecule. These interactions would heavily influence the crystal packing arrangement, potentially leading to a more complex and stabilized three-dimensional lattice compared to 4-bromobenzaldehyde.
The table below presents the crystallographic data for the related compound 4-bromobenzaldehyde, illustrating the type of information obtained from a single-crystal XRD study. researchgate.net
| Parameter | 4-bromobenzaldehyde researchgate.net |
| Chemical formula | C₇H₅BrO |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 27.3992(18) |
| b (Å) | 3.9369(2) |
| c (Å) | 12.8006(8) |
| β (°) | 103.504(2) |
| Volume (ų) | 1342.60(14) |
| Z | 8 |
| Temperature (K) | 200(2) |
Powder X-ray Diffraction (PXRD)
Powder XRD is a rapid analytical technique used to identify the crystalline phase and assess the purity of a bulk sample. Each crystalline solid possesses a unique PXRD pattern, characterized by a series of diffraction peaks at specific angles (2θ), which serves as a "fingerprint" for that particular crystalline form. For this compound, PXRD would be employed to confirm the phase purity of a synthesized batch, ensuring the absence of significant crystalline impurities or different polymorphic forms. The experimental pattern could also be compared against a theoretical pattern calculated from single-crystal XRD data, if available, for ultimate phase confirmation.
Computational and Theoretical Chemistry Insights into 4 Amino 3 Bromobenzaldehyde
Molecular Docking Studies for Receptor Interactions (Applicable to related compounds)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug design to understand how a potential drug molecule (ligand) might bind to a protein target.
While specific docking studies for 4-Amino-3-bromobenzaldehyde were not found, research on related compounds demonstrates the utility of this approach. For example:
Benzimidazole-based Benzaldehyde (B42025) Derivatives : Molecular docking studies have been performed on benzimidazole (B57391) derivatives incorporating substituted benzaldehydes to evaluate their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease. These studies help to understand the binding affinities and interaction patterns within the enzyme's active site.
Quinoline-thiazole Analogs : A novel iminothiazoline compound derived from a bromo-benzamide and aminoquinoline was synthesized, and molecular docking was used to investigate its binding affinity against the elastase enzyme. The study identified key hydrogen bonding and hydrophobic interactions between the compound and the protein's residues. achemblock.com
ASADH Inhibitors : Docking studies on analogs of microbial aspartate semialdehyde dehydrogenase (ASADH) inhibitors have helped to rationalize the binding interactions, such as the role of halogen bonding from chloro-substituted compounds to aspartyl residues in the enzyme's active site.
Table of Compounds Mentioned
Analytical Methodologies for Research and Purity Assessment of 4 Amino 3 Bromobenzaldehyde
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental analytical technique for the separation, identification, and purification of components in a mixture. nih.gov For 4-Amino-3-bromobenzaldehyde, both High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely utilized.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purity verification of this compound. While specific application notes for this exact compound are not extensively published, suitable methods can be derived from the analysis of structurally related compounds, such as 3-bromobenzaldehyde (B42254). sielc.com A reverse-phase HPLC method is generally effective for this type of moderately polar aromatic compound.
A typical HPLC system for the analysis of this compound would involve a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like phosphoric acid or formic acid to ensure good peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in this compound absorb UV light.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Aldehydes
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table presents a typical starting point for method development for the HPLC analysis of this compound, based on methods for similar compounds.
Commercial suppliers of this compound often provide HPLC data as part of their quality control, confirming the utility of this technique for purity assessment. bldpharm.com
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. silicycle.com For this compound, which is a compound of intermediate polarity, a common choice for the stationary phase is silica (B1680970) gel.
The selection of an appropriate mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. silicycle.com The ratio of these solvents can be adjusted to optimize the separation of this compound from any starting materials, byproducts, or impurities. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause the compound to travel further up the TLC plate. A typical starting solvent system could be a 1:1 mixture of hexane and ethyl acetate. silicycle.com
Visualization of the separated spots on the TLC plate can be achieved through several methods. Given the aromatic nature of this compound, it is expected to be UV active, meaning the spots can be visualized under a UV lamp. Additionally, chemical staining agents can be used. Stains such as p-anisaldehyde are known to react with aldehydes to produce colored spots upon heating. libretexts.org Due to the presence of the amino group, a ninhydrin-based stain could also potentially be used for visualization. researchgate.netbiotech-asia.org
Table 2: Common TLC Systems for Aromatic Aldehydes
| Component | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Visualization | UV light (254 nm), p-Anisaldehyde stain, Iodine vapor |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique used to determine the elemental composition of a compound, which in turn helps to confirm its empirical formula. libretexts.org For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, bromine, nitrogen, and oxygen should align with the theoretical values calculated from its molecular formula, C₇H₆BrNO. nih.gov
The theoretical elemental composition can be calculated using the atomic masses of the constituent elements. The molecular weight of this compound is approximately 200.03 g/mol . nih.gov
Table 3: Theoretical Elemental Composition of this compound (C₇H₆BrNO)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 42.04 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.03 |
| Bromine | Br | 79.90 | 1 | 79.90 | 39.94 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.00 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.00 |
| Total | 200.04 | 100.00 |
Significant deviation of the experimental results from these theoretical values would indicate the presence of impurities in the sample.
Advanced Purity Assessment and Quantification Methods
Beyond standard chromatographic techniques, more advanced methods can be employed for a highly accurate assessment of the purity and for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. PubChem lists available GC-MS data for this compound, indicating its utility for identifying potential volatile impurities. nih.gov In this technique, the sample is vaporized and separated in a gas chromatograph, and the separated components are then analyzed by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a highly accurate and precise method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. sigmaaldrich.comnih.gov In a typical qNMR experiment, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard in a deuterated solvent. The ¹H NMR spectrum is then recorded under specific quantitative conditions. The purity of the analyte can be calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard. sigmaaldrich.com This method is particularly valuable as it is a primary ratio method of measurement and can provide traceability to the International System of Units (SI). mdpi.com
Future Research Directions and Perspectives on 4 Amino 3 Bromobenzaldehyde
Advancements in Synthesis Efficiency and Sustainability
A primary focus for future research will be the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 4-Amino-3-bromobenzaldehyde and its derivatives. Current synthetic strategies, while effective, may rely on harsh conditions or stoichiometric reagents. Future investigations are expected to move towards greener chemistry principles.
Key areas of advancement include:
Catalytic Systems: Exploring novel catalytic systems to improve yield and purity while reducing waste. This includes the potential application of heterogeneous nanocatalysts, which offer advantages such as high efficiency, reusability, and mild reaction conditions. semanticscholar.org The development of solid acid carbocatalysts, for instance, has proven effective in tandem reactions like Knoevenagel–Michael condensations, which could be adapted for derivatives of this compound. semanticscholar.org
Flow Chemistry: Implementing continuous flow technologies could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
Alternative Solvents: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace conventional volatile organic compounds.
Exploration of Novel Reactivity and Chemical Transformations
The importance of this compound in contemporary organic chemistry lies in the distinct reactivity of its three functional groups. The aldehyde group is a prime site for condensation reactions, the amino group allows for various substitutions, and the bromine atom serves as a crucial handle for cross-coupling reactions.
Future research will likely delve into:
Multi-Component Reactions (MCRs): Designing novel one-pot, multi-component reactions that utilize the compound's multiple reactive sites simultaneously. This approach, as demonstrated in syntheses involving related benzaldehydes, can rapidly generate molecular complexity from simple starting materials. mdpi.com
Palladium-Catalyzed Cross-Coupling: While its use in Suzuki, Heck, and Sonogashira reactions is established for introducing molecular diversity, future work could explore less common or newly developed coupling methodologies to forge unique chemical bonds.
Heterocycle Synthesis: Expanding its use as a precursor for a wider array of complex heterocyclic systems beyond the known synthesis of quinoline (B57606) and isoquinoline (B145761) cores. Its structure is ideal for reactions like the Friedländer annulation to create fused ring systems that are prevalent in biologically active compounds.
Schiff Base and Metal Complex Formation: Further investigation into the synthesis of Schiff bases via condensation of the aldehyde group, followed by the creation of novel metal complexes. The resulting organometallic compounds could be explored for catalytic, antimicrobial, or antioxidant properties. researchgate.net
Integration with Advanced Computational Methods for Predictive Design
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. Integrating these methods will be crucial for accelerating research on this compound and its derivatives.
Future directions include:
Density Functional Theory (DFT) Studies: Employing DFT calculations to model the electronic structure, optimize geometries, and predict the reactivity of this compound and its potential derivatives. researchgate.net This can help in understanding reaction mechanisms and designing molecules with specific electronic properties.
Predictive Spectroscopy: Using Time-Dependent DFT (TD-DFT) to calculate and predict UV-Vis absorption spectra, which is vital for designing new dyes or materials with specific optical characteristics. researchgate.net
Virtual Screening: Creating virtual libraries of derivatives and using computational tools to screen them for potential biological activity or material properties. This involves analyzing parameters like charge transfer, conjugative interactions, and delocalization of electron density through Natural Bond Orbital (NBO) analysis. researchgate.net
ADMET Prediction: For derivatives aimed at medicinal applications, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising candidates early in the design process. researchgate.net
Development of Structure-Activity Relationship (SAR) Studies for Synthesized Derivatives
For applications in medicinal chemistry and materials science, understanding the relationship between a molecule's structure and its function is paramount. Structure-Activity Relationship (SAR) studies provide this critical insight.
The focus in this area will be on:
Systematic Derivatization: Synthesizing libraries of compounds where specific parts of the this compound scaffold are systematically modified. This could involve changing substituents introduced via cross-coupling at the bromine position or altering groups attached to the amino function.
Quantitative SAR (QSAR): Developing 3D-QSAR models, which are powerful tools in ligand-based drug design. researchgate.net These models create a statistical correlation between the three-dimensional properties of a series of molecules and their biological activity (e.g., inhibitory potency against a specific enzyme). researchgate.net
Pharmacophore Mapping: Using computational methods to identify the key structural features (the pharmacophore) responsible for a desired biological effect. A successful model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective agents. researchgate.net
By combining synthesis with rigorous biological testing and computational modeling, researchers can fine-tune the molecular architecture to maximize desired activities, whether for developing new therapeutic agents or advanced materials.
Expanding Applications in Emerging Fields of Chemical Science
The unique chemical functionalities of this compound make it a promising candidate for use in several emerging scientific fields. While its role as a synthetic intermediate is well-recognized, future research aims to unlock its potential in new, high-impact areas.
Potential emerging applications include:
Medicinal Chemistry: The research landscape for aminobromobenzaldehyde derivatives is expanding, with a significant focus on their potential as antimicrobial and anticancer agents. The ability to easily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties to develop new therapeutic agents.
Organic Electronics: The conjugated systems that can be constructed from this scaffold are of great interest for applications in materials science. Specifically, derivatives could be developed as components for organic light-emitting diodes (OLEDs), sensors, or other organic electronic devices where specific optical or electronic properties are required.
Chemical Sensing: Developing chemosensors where the interaction of an analyte with a derivative of this compound leads to a detectable change in an optical or electrochemical signal.
Supramolecular Chemistry: Using the compound as a building block for constructing complex supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), with potential applications in gas storage, separation, and catalysis.
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 4-amino-3-bromobenzaldehyde in laboratory settings?
- Methodological Answer : Due to limited toxicological data, strict safety protocols are recommended. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin/eye contact, flush immediately with water for 15+ minutes and seek medical attention. Avoid inhalation by using proper ventilation. Store in airtight containers away from reactive agents like strong oxidizers .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : While direct synthesis routes are not detailed in the evidence, analogous brominated aldehydes (e.g., 3-bromobenzaldehyde) are synthesized via halogenation or Suzuki-Miyaura cross-coupling. For purification, recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) is advised. Monitor reaction progress using TLC with UV visualization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use and NMR to confirm the aldehyde proton (δ ~9.8–10.0 ppm) and bromine-induced deshielding effects. FT-IR can identify the aldehyde carbonyl stretch (~1700 cm) and amino N-H stretches (~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHBrNO, theoretical ~199.97 g/mol) .
Advanced Research Questions
Q. How does this compound perform in cross-coupling reactions for constructing biphenyl scaffolds?
- Methodological Answer : The compound’s bromine and aldehyde groups enable dual reactivity. In a demonstrated example, Suzuki coupling with phenylboronic acid (Pd(PPh), NaCO, dioxane/water, 80°C) yielded 6-amino-[1,1'-biphenyl]-3-carbaldehyde (71% yield). Optimize catalyst loading (1–5 mol%) and reaction time (6–12 hr) to suppress side reactions like aldehyde oxidation .
Q. What strategies mitigate competing reactivity between the amino and aldehyde groups during functionalization?
- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) or acetyl (Ac) groups prior to aldehyde reactions. For instance, Boc protection (BocO, DMAP, CHCl) prevents undesired Schiff base formation. Deprotect later using TFA (for Boc) or mild hydrolysis (for Ac) .
Q. How can researchers address contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer : Conflicting reports may arise from solvent or impurity effects. Conduct stability assays in buffered solutions (pH 3–10) at 25°C, monitoring degradation via HPLC. For acidic conditions (<pH 5), the aldehyde may protonate, reducing electrophilicity. In basic conditions (>pH 8), consider amine deprotonation accelerating oxidation; add antioxidants like BHT .
Q. What role does this compound play in pharmacological studies, such as hypolipidemic agent development?
- Methodological Answer : The compound serves as a precursor for thiazolidinedione derivatives, which modulate PPAR-γ receptors. In vitro assays (e.g., lipid accumulation in 3T3-L1 adipocytes) and in vivo rodent models can evaluate hypolipidemic activity. Structure-activity relationships (SAR) are refined by modifying the bromine position or introducing substituents to the benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
